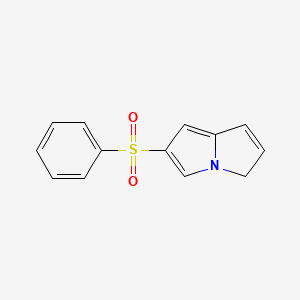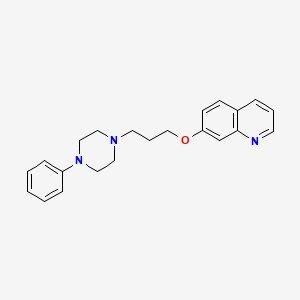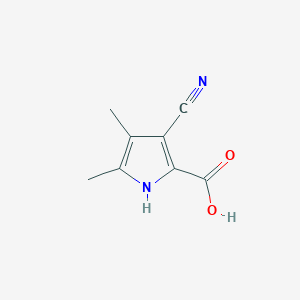
6-(Benzenesulfonyl)-3H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzenesulfonyl)-3H-pyrrolizine is an organic compound that belongs to the class of sulfonyl derivatives. This compound features a pyrrolizine ring system substituted with a benzenesulfonyl group. Sulfonyl derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)-3H-pyrrolizine typically involves the reaction of pyrrolizine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfonyl)-3H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfinic acids or thiols.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfinic acid or benzenethiol derivatives.
Substitution: Various sulfonamide or sulfonate ester derivatives
Scientific Research Applications
6-(Benzenesulfonyl)-3H-pyrrolizine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Benzenesulfonyl)-3H-pyrrolizine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonyl derivative with similar reactivity.
Benzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives.
Sulfonamides: A class of compounds with a sulfonyl group attached to an amine
Uniqueness
6-(Benzenesulfonyl)-3H-pyrrolizine is unique due to its pyrrolizine ring system, which imparts specific chemical and biological properties.
Properties
CAS No. |
90601-70-0 |
|---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-3H-pyrrolizine |
InChI |
InChI=1S/C13H11NO2S/c15-17(16,12-6-2-1-3-7-12)13-9-11-5-4-8-14(11)10-13/h1-7,9-10H,8H2 |
InChI Key |
KVXGLFKKEDVZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC(=CN21)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
![4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12893076.png)




